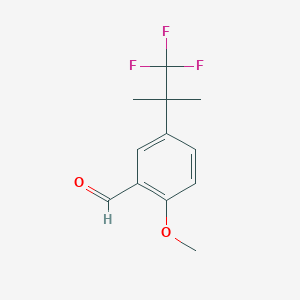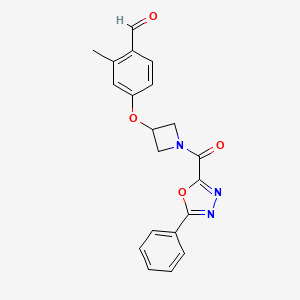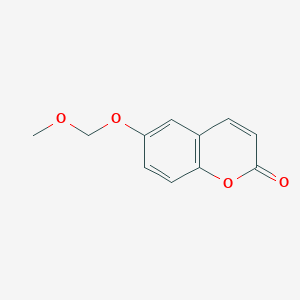
3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine is a chemical compound that features a chloro-substituted phenyl ring and a piperazine moiety with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine typically involves the reaction of 3-chloroaniline with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions. The reaction conditions may vary, but a common approach involves heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaOCH₃ in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylamines with various functional groups.
科学的研究の応用
3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(4-methyl-piperazin-1-yl)-phenylamine
- 3-Chloro-4-(4-ethyl-piperazin-1-yl)-phenylamine
- 3-Chloro-4-(4-propyl-piperazin-1-yl)-phenylamine
Uniqueness
3-Chloro-4-(4-isopropylpiperazin-1-yl)benzenamine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
特性
分子式 |
C13H20ClN3 |
|---|---|
分子量 |
253.77 g/mol |
IUPAC名 |
3-chloro-4-(4-propan-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C13H20ClN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(15)9-12(13)14/h3-4,9-10H,5-8,15H2,1-2H3 |
InChIキー |
DUCYBBWAIUSBIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(Diethylamino)methyl]-piperidin-1-yl]acetonitrile](/img/structure/B8400932.png)







![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B8400999.png)


![1-[3-(N,N-Dimethylamino)propylsulphonyl]-4-bromobenzene](/img/structure/B8401040.png)


